(Rac)-AZD8186

Catalog No.
S548350
CAS No.
1627494-13-6
M.F
C24H25F2N3O4
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-AZD8186

CAS Number

1627494-13-6

Product Name

(Rac)-AZD8186

IUPAC Name

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide

Molecular Formula

C24H25F2N3O4

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1

InChI Key

LMJFJIDLEAWOQJ-CQSZACIVSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD8186; AZD 8186; AZD-8186.

Canonical SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Isomeric SMILES

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

The exact mass of the compound Azd-8186 is 457.18131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(Rac)-AZD8186 (CAS: 1627494-13-6) is the racemic mixture of the highly potent and selective PI3Kβ/δ inhibitor AZD8186. While the enantiopure (R)-isomer is prioritized for clinical applications targeting PTEN-deficient cancers, the racemate is a critical, cost-effective material for industrial and analytical workflows [1]. Procuring the racemate is essential for developing chiral chromatography methods, validating asymmetric synthesis routes, and conducting early-stage biochemical benchmarking where the strict enantiopurity of the active pharmaceutical ingredient (API) is not yet required [2].

Substituting (Rac)-AZD8186 with generic pan-PI3K inhibitors (such as LY294002) fails to replicate the specific PI3Kβ/δ binding dynamics required for targeted PTEN-deficient models [1]. Furthermore, attempting to use the enantiopure (R)-AZD8186 for analytical method development is fundamentally flawed; without the racemate, quality control laboratories cannot establish the chromatographic resolution parameters necessary to identify the inactive (S)-distomer [2]. This functional non-interchangeability makes the racemate an irreplaceable reference standard for validating the optical purity of synthesized batches.

Analytical Validation Capability for Chiral Chromatography

In quality control and method development, (Rac)-AZD8186 provides the essential dual-peak chromatographic profile required to calculate the resolution factor (Rs) between the active (R)-enantiomer and the inactive (S)-distomer [1]. Using the enantiopure (R)-AZD8186 yields only a single peak, making it impossible to validate chiral HPLC/SFC methods or accurately measure enantiomeric excess (ee) during process scale-up [2].

Evidence DimensionChromatographic resolution capability
Target Compound Data(Rac)-AZD8186: Provides both (R) and (S) retention times for Rs calculation
Comparator Or Baseline(R)-AZD8186: Provides single peak; prevents resolution validation
Quantified DifferenceEnables 100% validation of chiral separation methods vs. 0% capability with pure enantiomer
ConditionsChiral HPLC/SFC method development for API monitoring

Essential for QA/QC laboratories that must validate the optical purity of AZD8186 batches during manufacturing.

Synthetic Processability and Yield Efficiency

The synthesis of (Rac)-AZD8186 bypasses the complex asymmetric steps required for the pure enantiomer. While the enantioselective route requires ruthenium-catalyzed transfer hydrogenation and a Fukuyama-Mitsunobu inversion, the racemic approach relies on standard non-stereoselective reduction [1]. Resolving the racemate via chiral chromatography results in a maximum theoretical yield of 50% for the pure enantiomer, making the direct procurement of the unseparated racemate significantly more cost-effective for bulk preliminary testing [2].

Evidence DimensionSynthetic complexity and theoretical yield
Target Compound Data(Rac)-AZD8186: Standard non-stereoselective synthesis (100% theoretical retention of product mass)
Comparator Or Baseline(R)-AZD8186 via chiral resolution: Maximum 50% theoretical yield due to loss of the (S)-enantiomer
Quantified DifferenceEliminates >50% mass loss associated with chiral resolution and avoids expensive Ru-catalysts
ConditionsBulk synthesis for early-stage non-stereospecific screening

Drastically reduces procurement costs for research phases where enantiopurity is not a strict requirement.

Baseline Calibration for Target Binding Affinity

(Rac)-AZD8186 serves as a critical baseline for calibrating PI3Kβ inhibition assays. Because the racemate contains a 1:1 mixture of the active (R)-enantiomer (PI3Kβ IC50 = 4 nM) and the inactive (S)-distomer, the overall mixture exhibits an intermediate potency [1]. Comparing the racemate's activity against the pure (R)-AZD8186 allows researchers to confirm that the observed biological response in PTEN-deficient models is strictly stereospecific rather than an off-target artifact .

Evidence DimensionPI3Kβ Inhibition (IC50) Baseline
Target Compound Data(Rac)-AZD8186: Intermediate potency reflecting ~50% active fraction
Comparator Or Baseline(R)-AZD8186: IC50 = 4 nM
Quantified DifferenceProvides a predictable ~2x IC50 shift to validate assay sensitivity to stereochemistry
ConditionsIn vitro biochemical kinase assays

Allows high-throughput screening facilities to validate the stereospecificity of their target engagement models.

Chiral Chromatography Method Validation

(Rac)-AZD8186 is the mandatory reference standard for establishing retention times and resolution factors (Rs) in chiral HPLC and SFC. Without the racemate, analytical chemists cannot validate the separation of the (R) and (S) enantiomers, which is a strict regulatory and quality control requirement for API manufacturing[1].

Asymmetric Synthesis Scale-Up Monitoring

During the optimization of enantioselective synthesis routes (such as ruthenium-catalyzed transfer hydrogenation), the racemate is used as a baseline to calculate the enantiomeric excess (ee) of the product[2]. It allows process chemists to accurately quantify the success of chiral inversion steps.

Cost-Effective Early-Stage Biochemical Screening

For initial dose-finding studies, off-target toxicity profiling, and assay development where the strict use of the active enantiomer is not yet necessary, procuring the racemate offers a highly cost-effective alternative while still engaging the PI3Kβ/δ pathways [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

457.18131261 Da

Monoisotopic Mass

457.18131261 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AIQ4OWD0RA

Wikipedia

Azd-8186

Dates

Last modified: 08-15-2023
1: Barlaam B, Cosulich S, Degorce S, Fitzek M, Green S, Hancox U, Lambert-Van Der Brempt C, Lohmann JJ, Maudet M, Morgentin R, Pasquet MJ, Peru A, Plé P, Saleh T, Vautier M, Walker M, Ward L, Warin N. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chrom ene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. J Med Chem. 2014 Dec 16. [Epub ahead of print] PubMed PMID: 25514658.
2: Hancox U, Cosulich S, Hanson L, Trigwell C, Lenaghan C, Ellston R, Dry H, Crafter C, Barlaam B, Fitzek M, Smith PD, Ogilvie D, D'Cruz C, Castriotta L, Wedge SR, Ward L, Powell S, Lawson M, Davies BR, Harrington EA, Foster E, Cumberbatch M, Green S, Barry ST. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN deficient breast and prostate tumour alone and in combination with docetaxel. Mol Cancer Ther. 2014 Nov 14. pii: molcanther.0406.2014. [Epub ahead of print] PubMed PMID: 25398829.
3: Marques RB, Aghai A, de Ridder CM, Stuurman D, Hoeben S, Boer A, Ellston RP, Barry ST, Davies BR, Trapman J, van Weerden WM. High Efficacy of Combination Therapy Using PI3K/AKT Inhibitors with Androgen Deprivation in Prostate Cancer Preclinical Models. Eur Urol. 2014 Sep 11. pii: S0302-2838(14)00806-9. doi: 10.1016/j.eururo.2014.08.053. [Epub ahead of print] PubMed PMID: 25220373.

Explore Compound Types